![molecular formula C17H18N6O2S B2751498 N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868970-07-4](/img/structure/B2751498.png)
N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of an oxolane ring, a pyridine moiety, and a triazolopyridazine core, making it a subject of study for its chemical reactivity and biological activity.
Mécanisme D'action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration. It is often overexpressed in various types of cancers, making it a potential target for cancer therapeutics .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition prevents the kinase from phosphorylating other proteins, thereby disrupting the signal transduction pathways that promote cancer cell survival and proliferation .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signaling pathways, including the PI3K/AKT and MAPK pathways . These pathways are involved in cell survival, proliferation, and migration. By inhibiting c-Met kinase, the compound disrupts these pathways, potentially leading to reduced cancer cell survival and proliferation .
Result of Action
The result of the compound’s action is a potential decrease in cancer cell survival and proliferation due to the disruption of crucial signaling pathways . This could potentially lead to a reduction in tumor growth and size .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of the pyridine and triazolopyridazine moieties. Key steps include:
Formation of the oxolane ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Synthesis of the triazolopyridazine core: This involves the reaction of hydrazine derivatives with pyridine carboxylic acids under reflux conditions.
Coupling reactions: The final step involves coupling the oxolane ring with the triazolopyridazine core using thiol-based reagents and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines, alcohols.
Substitution products: Various functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Comparaison Avec Des Composés Similaires
N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can be compared with similar compounds such as:
Cetylpyridinium chloride: Known for its antimicrobial properties.
Domiphen bromide: Used as a disinfectant and antiseptic.
2-Aminoethyl methacrylate: Utilized in polymer chemistry.
These compounds share structural similarities but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.
Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-15(19-10-13-2-1-9-25-13)11-26-16-4-3-14-20-21-17(23(14)22-16)12-5-7-18-8-6-12/h3-8,13H,1-2,9-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLDACKZFQQIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
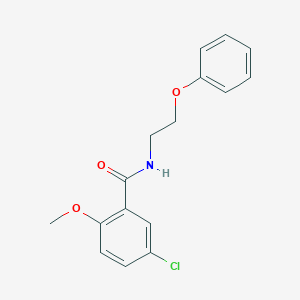
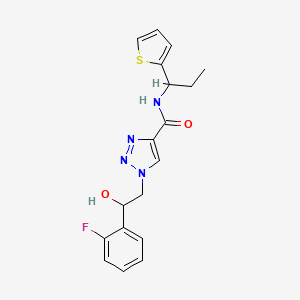
![3-Amino-8-methyl-[1,2,4]triazolo[4,3-C]pyrimidin-5-OL](/img/structure/B2751417.png)

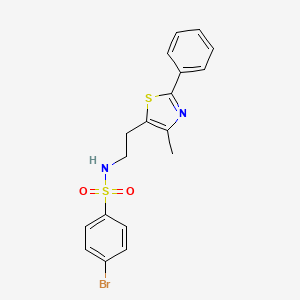
![(2E)-2-(2-methylpropane-2-sulfonyl)-3-{[4-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2751423.png)
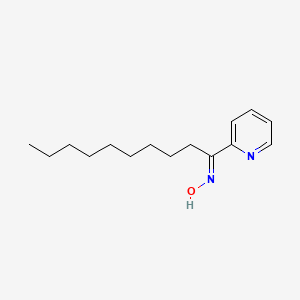
![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/new.no-structure.jpg)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B2751429.png)
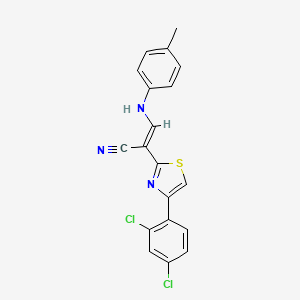
![1'-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2751433.png)
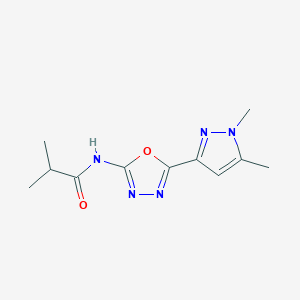
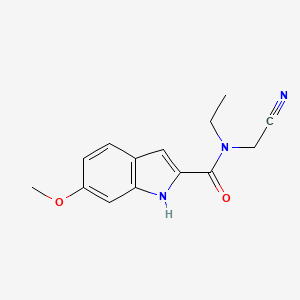
![N-(2,6-dichlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2751438.png)
